Piperidine, 1-[(aminooxy)acetyl]-
Description
Piperidine, 1-[(aminooxy)acetyl]- is a piperidine derivative featuring an aminooxy acetyl (-O-NH₂) substituent at the 1-position of the piperidine ring. The aminooxy group introduces unique electronic and steric effects, influencing reactivity, stability, and biological interactions. This compound’s design likely aims to modulate hydrogen bonding, basicity, or metabolic stability compared to other acetylated piperidines .
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-aminooxy-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H14N2O2/c8-11-6-7(10)9-4-2-1-3-5-9/h1-6,8H2 |
InChI Key |
KPDZFGWNUWLGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine,1-[(aminooxy)acetyl]-(9ci) typically involves the reaction of piperidine with aminooxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of Piperidine,1-[(aminooxy)acetyl]-(9ci) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Piperidine,1-[(aminooxy)acetyl]-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) under mild conditions.
Major Products:
Oxidation: Formation of oximes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidine,1-[(aminooxy)acetyl]-(9ci) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Piperidine,1-[(aminooxy)acetyl]-(9ci) involves its interaction with specific molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling studies. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogues include:
Aminooxy Acetyl vs. Other Substituents:
- Basicity: The aminooxy group could reduce the basicity of the piperidine nitrogen, akin to trifluoroacetyl derivatives, thereby altering receptor affinity .
Stability and Reactivity
- Acetyl Group Stability: Diacetate derivatives decompose rapidly when neat but stabilize in solution at low temperatures . In contrast, aminooxy acetyl’s -O-NH₂ may introduce hydrolytic sensitivity, similar to hydrazine-mediated deacetylation .
Data Tables
Table 1: Comparative Physicochemical Properties
Research Implications
- Drug Design: The aminooxy acetyl group’s polarity and hydrogen-bonding capacity make it suitable for targets requiring polar interactions, such as enzymes with hydrophilic active sites.
- Stability Optimization : Protective strategies (e.g., prodrug formulations) may be necessary to mitigate hydrolytic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
